1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17872442
InChI: InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-5-4-6-9(7-8)14-3/h4-7,10H,13H2,1-3H3
SMILES:
Molecular Formula: C11H16FNO
Molecular Weight: 197.25 g/mol

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine

CAS No.:

Cat. No.: VC17872442

Molecular Formula: C11H16FNO

Molecular Weight: 197.25 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine -

Specification

Molecular Formula C11H16FNO
Molecular Weight 197.25 g/mol
IUPAC Name 1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-5-4-6-9(7-8)14-3/h4-7,10H,13H2,1-3H3
Standard InChI Key MVOWKXUOKRGPRM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(C1=CC(=CC=C1)OC)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₆FNO, with a molecular weight of 197.25 g/mol. Its structure features a central carbon atom bonded to a fluorine atom, a 3-methoxyphenyl group, and two methyl groups, with an amine group completing the tetrahedral geometry. The methoxy group at the phenyl ring’s para position and the fluorine’s electronegativity influence its electronic distribution, potentially enhancing binding interactions in biological systems.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₆FNO
Molecular Weight197.25 g/mol
SMILESNot Provided
InChI KeyNot Available

The absence of SMILES or InChI identifiers in available sources complicates precise stereochemical analysis. Comparative studies with structurally similar amines suggest that the fluorine atom may stabilize adjacent charges via inductive effects, while the methoxy group enhances solubility in polar solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine typically begins with 3-methoxybenzaldehyde and 2-methylpropan-2-amine (tert-butylamine) as precursors. A proposed pathway involves:

  • Condensation: Reacting 3-methoxybenzaldehyde with tert-butylamine to form an imine intermediate.

  • Fluorination: Introducing fluorine via electrophilic substitution or nucleophilic displacement, though specific reagents remain unspecified in available data.

  • Purification: Utilizing column chromatography or recrystallization to isolate the final product.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring fluorine incorporation at the correct position without affecting the methoxy group.

  • Steric Hindrance: The bulky tert-butylamine group may slow reaction kinetics, necessitating elevated temperatures or catalysts.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The amine group’s lone pair enables participation in nucleophilic substitution reactions, potentially forming amides or Schiff bases. For example, reaction with acyl chlorides could yield N-acylated derivatives, enhancing bioavailability.

Electrophilic Aromatic Substitution

The electron-rich 3-methoxyphenyl ring may undergo nitration or sulfonation, though the fluorine’s electron-withdrawing effect could direct substituents to meta or para positions.

CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Research Gaps and Future Directions

Unexplored Territories

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) studies limits therapeutic potential.

  • Catalytic Applications: Potential as a ligand in asymmetric catalysis remains untested.

  • Toxicological Profiles: Chronic exposure risks and ecotoxicological impacts are unknown .

Methodological Advances

  • Crystallography: Single-crystal X-ray diffraction could resolve stereochemical uncertainties.

  • Computational Modeling: DFT studies to predict reactivity and binding affinities.

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